molecular formula C25H22N4O8 B015502 链霉素 CAS No. 3930-19-6

链霉素

货号: B015502
CAS 编号: 3930-19-6
分子量: 506.5 g/mol
InChI 键: PVYJZLYGTZKPJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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科学研究应用

链霉素具有广泛的科学研究应用,包括:

生化分析

Biochemical Properties

Streptonigrin interacts with various enzymes and proteins. It binds irreversibly to DNA in the presence of certain metal cations (e.g., Zn, Cu, Fe, Mn, Cd, Au) and is then activated via a one- or two-electron reductase, with NAD(P)H .

Cellular Effects

Streptonigrin has significant effects on various types of cells and cellular processes. It has been identified as a selective suppressor of B-cell proliferation induced by lipopolysaccharide . In cultured cell lines, however, streptonigrin preferentially suppressed the growth of an interleukin-3-dependent myeloid cell line rather than B-cell lines . Additionally, streptonigrin inhibits the SUMO-specific protease SENP1, resulting in increased global SUMOylation levels and reduced level of hypoxia-inducible factor alpha (HIF1α) .

Molecular Mechanism

Streptonigrin exerts its effects at the molecular level through various mechanisms. It is known to inhibit the nitric oxide-dependent activation of soluble guanylyl cyclase . It also binds and inhibits the SUMO-specific protease SENP1 .

Temporal Effects in Laboratory Settings

Streptonigrin promotes heterochromatin formation in cultured cells. It has been found to increase Hoechst-stained nuclear fluorescence intensity, indicating an increase in heterochromatin contents . This effect was observed even at a concentration as low as one nanomolar .

Transport and Distribution

A sensitive and precise microbiological assay has been developed for the determination of distribution and concentrations of streptonigrin in the body fluids and tissues of treated mice .

Subcellular Localization

Streptonigrin treated cells exhibit compacted DNA foci in the nucleus that co-localize with Heterochromatin Protein 1 alpha (HP1α), indicating a subcellular localization within the nucleus .

准备方法

化学反应分析

反应类型: 链霉素会发生各种化学反应,包括氧化、还原和取代反应。 它在某些金属阳离子(例如锌、铜、铁、锰、镉、金)存在的情况下与 DNA 不可逆地结合,并通过一电子或二电子还原酶(以 NAD(P)H 作为辅因子)被激活,形成半醌或氢醌中间体 .

常用试剂和条件: 链霉素合成中常用的试剂包括乙醇酸乙酯、三氟甲磺酸酐和 2,6-二叔丁基-4-甲基吡啶 。 反应通常在受控条件下进行,以确保高收率和纯度。

主要产物: 从涉及链霉素的反应中形成的主要产物包括具有修饰的氨基醌结构的各种衍生物。 这些衍生物已因其潜在的药理学应用而被研究 .

相似化合物的比较

链霉素类似于其他氨基醌类抗生素,如丝裂霉素 C,它也含有氨基醌片段 。链霉素在与 DNA 不可逆结合的能力及其强大的抗肿瘤特性方面是独一无二的。 其他类似化合物包括:

链霉素独特的机制和强大的抗肿瘤特性使其成为科学研究和潜在治疗应用中一种有价值的化合物。

属性

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3930-19-6
Record name Streptonigrin
Source CAS Common Chemistry
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Record name Streptonigrin [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptonigrin
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Record name streptonigrin
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Record name streptonigrin
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Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Record name Rufocromomycin
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Record name STREPTONIGRIN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Streptonigrin exerts its antitumor activity by causing DNA strand scission. [] This occurs through the formation of a ternary complex involving Streptonigrin, DNA, and topoisomerase II. [] The complex stabilizes the normally transient DNA cleavage mediated by topoisomerase II, leading to permanent DNA breaks and ultimately cell death. [, ]

A: While Streptonigrin does not appear to exhibit strong sequence-specific binding to DNA in general, [] it shows a unique preference for the dinucleotide sequence 5′-TA-3′ at positions +2 and +3 from the cleavage site of topoisomerase II. []

A: The quinone moiety in Streptonigrin plays a crucial role in its cytotoxicity. [] It undergoes redox cycling, accepting electrons from cellular reductants like NADH and transferring them to molecular oxygen, generating reactive oxygen species (ROS) that contribute to DNA damage and cell death. [, , ]

A: The molecular formula of Streptonigrin is C25H22N4O8, and its molecular weight is 506.47 g/mol. [, ]

A: Yes, various spectroscopic techniques have been employed to study Streptonigrin. UV-Vis spectroscopy has been used to investigate its interaction with metal ions and DNA. [, , ] NMR spectroscopy has been used to determine its solution conformation, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze the binding site of Streptonigrin on the SUMO-specific protease SENP1. [] EPR spectroscopy has been utilized to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []

ANone: Information about the material compatibility and stability of Streptonigrin under various conditions is limited in the provided research papers. Further research is needed to explore these aspects.

A: Yes, computational methods such as molecular docking and molecular dynamics simulations have been employed to investigate the interactions of Streptonigrin with potential targets, including histone methyltransferases. [] These studies aim to understand its binding affinities and identify potential therapeutic applications.

ANone: Several studies have explored the SAR of Streptonigrin, particularly focusing on the role of specific functional groups:

    A: Researchers are actively investigating the design and synthesis of Streptonigrin analogues with improved therapeutic properties and reduced side effects. [] One approach involves modifying the drug's structure to enhance its target specificity and reduce off-target toxicity. For instance, conjugating Streptonigrin to monoclonal antibodies has shown promising results in increasing its specificity towards cancer cells while minimizing its effects on normal tissues. [, ]

    ANone: The provided research papers do not provide detailed information regarding the stability of Streptonigrin under various conditions or specific formulation strategies to improve its stability, solubility, or bioavailability. This highlights the need for further research to optimize its pharmaceutical potential.

    ANone: Limited information is available on the specific pharmacokinetic properties of Streptonigrin from the provided research papers. Further studies are needed to fully characterize its ADME profile and understand its behavior in vivo.

    A: In vitro studies have demonstrated the cytotoxic activity of Streptonigrin against a broad spectrum of human cancer cell lines, including leukemia (P-388), [] hepatoma (BEL-7402), [, ] and lung cancer cells. []

    A: Yes, Streptonigrin has demonstrated significant antitumor activity in various murine tumor models. [] It has also been shown to reduce tumor growth and improve survival in a preclinical renal cell carcinoma model. [] Moreover, it demonstrated antiviral activity against the Rauscher murine leukemia virus in vivo, significantly reducing splenomegaly and prolonging the survival time of infected mice. []

    A: Although Streptonigrin showed promising activity against a range of human cancers in early clinical trials, its clinical use was discontinued due to severe side effects, primarily bone marrow depression. [, , , ]

    ANone: Research suggests that resistance to Streptonigrin can arise through several mechanisms, including:

      A: While Streptonigrin demonstrated potent antitumor activity, its clinical use was hampered by dose-limiting toxicities, particularly myelosuppression. [, , , ] Gastrointestinal toxicity has also been reported in clinical trials. [, ] The high toxicity of Streptonigrin highlights the need to develop safer analogues or alternative treatment strategies.

      A: One promising strategy involves conjugating Streptonigrin to monoclonal antibodies that specifically recognize tumor-associated antigens. This approach aims to increase the drug's concentration in tumor tissues while minimizing its exposure to normal cells, thereby improving efficacy and reducing off-target toxicity. [, ]

      ANone: Various analytical techniques have been employed to characterize Streptonigrin, including:

        • UV-Vis spectroscopy: Used to investigate the interaction of Streptonigrin with metal ions and DNA. [, , ]
        • NMR spectroscopy: Employed to determine the solution conformation of Streptonigrin, [] study its interaction with metal ions and oligonucleotides, [, ] and analyze its binding site on SENP1. []
        • EPR spectroscopy: Used to characterize the formation of a superoxo−palladium(II)−Streptonigrin complex. []
        • Gel electrophoresis: Employed to study the interaction of Streptonigrin with DNA, assess its DNA cleavage activity, and investigate its sequence specificity. [, , ]
        • Gel permeation chromatography: Used to determine the stoichiometry of Streptonigrin-metal-DNA complexes. []
        • Potentiometry: Used to study the interaction of Streptonigrin with palladium(II) ions and determine the stability constants of the formed complexes. []
        • Mass spectrometry: Employed to confirm the binding of Streptonigrin to TGase 2 and identify the specific binding site. []

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